molecular formula C29H32BrNO5 B11150023 7-[(2-bromobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one

7-[(2-bromobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B11150023
M. Wt: 554.5 g/mol
InChI Key: FGAONPOSDORSCH-UHFFFAOYSA-N
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Description

3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(2-BROMOPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE is a complex organic compound that features a unique structure combining multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(2-BROMOPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Decahydroisoquinoline Core: This can be achieved through the hydrogenation of isoquinoline derivatives under high pressure and temperature conditions.

    Introduction of the Hydroxy Group: This step involves selective hydroxylation using reagents such as osmium tetroxide or potassium permanganate.

    Coupling with the Chromenone Moiety: This is typically done through a condensation reaction using catalysts like palladium on carbon (Pd/C) under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups, using oxidizing agents like chromium trioxide or hydrogen peroxide.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its multiple functional groups that can interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(2-BROMOPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and oxo groups can form hydrogen bonds with active sites, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-[(2-BROMOPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE apart is its combination of functional groups and the presence of the bromophenyl moiety, which provides unique reactivity and potential for diverse applications.

Properties

Molecular Formula

C29H32BrNO5

Molecular Weight

554.5 g/mol

IUPAC Name

3-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-7-[(2-bromophenyl)methoxy]-4,8-dimethylchromen-2-one

InChI

InChI=1S/C29H32BrNO5/c1-18-22-10-11-25(35-17-20-7-3-4-9-24(20)30)19(2)27(22)36-28(33)23(18)15-26(32)31-14-13-29(34)12-6-5-8-21(29)16-31/h3-4,7,9-11,21,34H,5-6,8,12-17H2,1-2H3

InChI Key

FGAONPOSDORSCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3Br)CC(=O)N4CCC5(CCCCC5C4)O

Origin of Product

United States

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